![molecular formula C9H11FOS B1281417 2-[(3-Fluorobenzyl)thio]ethanol CAS No. 85582-62-3](/img/structure/B1281417.png)

2-[(3-Fluorobenzyl)thio]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

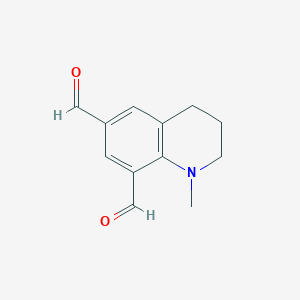

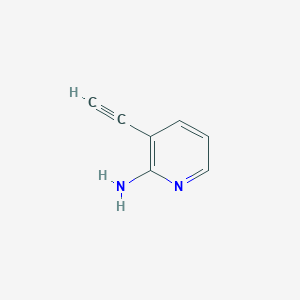

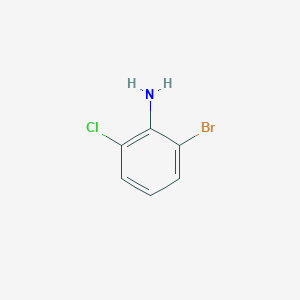

2-[(3-Fluorobenzyl)thio]ethanol is a compound that features a fluorobenzyl moiety linked to a thioether group. The presence of the fluorine atom on the benzyl group can significantly affect the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological systems. The compound is related to various research areas, including the development of protecting groups for alcohols, the synthesis of complex organic molecules, and the study of metabolic pathways in biological systems .

Synthesis Analysis

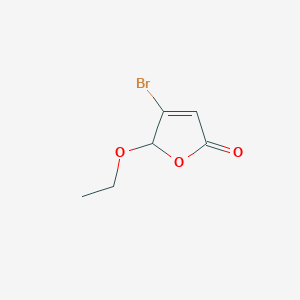

The synthesis of related fluorobenzyl compounds often involves the use of benzyl bromide derivatives, which can be introduced to alcohols to form protecting groups. For example, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group is a new benzyl ether-type protecting group for alcohols that can be cleaved under specific conditions . Although the exact synthesis of 2-[(3-Fluorobenzyl)thio]ethanol is not detailed in the provided papers, the methodologies described for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-[(3-Fluorobenzyl)thio]ethanol would include a benzyl group with a fluorine substituent, a thioether linkage, and an ethanol moiety. The presence of fluorine is known to influence the electronic properties of the benzyl group, which can affect the overall stability and reactivity of the molecule. The thioether linkage can provide softness to the molecule, which can be relevant in the formation of complexes with transition metals .

Chemical Reactions Analysis

The chemical reactions involving fluorobenzyl compounds can be diverse. For instance, the protecting group mentioned earlier can be removed under desilylation conditions, which involves the use of tetrabutylammonium fluoride . Additionally, the presence of a thioether group in a molecule can lead to the formation of complexes with transition metals, as demonstrated by the synthesis of neutral complexes with Pd and Pt using fluoro-alcohol thioether ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(3-Fluorobenzyl)thio]ethanol would be influenced by the fluorine atom and the thioether group. Fluorine is known to confer stability against oxidizing conditions, which can make such compounds compatible with certain chemical reactions that would degrade other functional groups . The thioether group can interact with soft transition metals, forming stable complexes, and the inversion at the coordinated thioether can be studied using dynamic NMR, providing insights into the energy barriers associated with these processes .

Metabolic Fate and Case Studies

The metabolic fate of fluorobenzyl alcohols has been studied in rats, where the major metabolites detected were glycine conjugates of the corresponding benzoic acids. A small proportion of the metabolites were N-acetylcysteinyl conjugates, suggesting the formation of reactive sulphate esters during metabolism . Although not directly related to 2-[(3-Fluorobenzyl)thio]ethanol, these studies provide a context for understanding how fluorobenzyl-containing compounds might be metabolized in biological systems.

Wissenschaftliche Forschungsanwendungen

1. Functionalization in Organic Synthesis

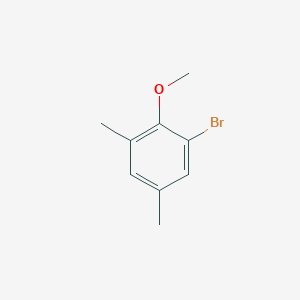

Research by Marzi et al. (2002) explored the functionalization of fluorobenzyl alcohols, including compounds similar to 2-[(3-Fluorobenzyl)thio]ethanol. They achieved the synthesis of various fluorobenzoic acids through metalation and carboxylation, demonstrating the potential of such compounds in creating diverse organic products (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

2. NMR Calibration in Molecular Orbital Calculations

Schaefer and Parr (1976) conducted a study on 2-fluorobenzyl alcohol using proton and fluorine nuclear magnetic resonance (NMR) for calibrating molecular orbital calculations. Their findings highlight the relevance of such compounds in enhancing the accuracy of computational chemistry models (Schaefer & Parr, 1976).

3. Application in Adsorption and Catalysis

Vieira et al. (2013) investigated the use of thiourea-functionalized silica gel in adsorption and catalysis, which is relevant to the applications of 2-[(3-Fluorobenzyl)thio]ethanol. Their research offers insights into how similar compounds can be used in environmental and industrial processes (Vieira, Soares, Silva, Perujo, Carmo, & Filho, 2013).

4. Antibacterial Activities

Huang Suo-yi and Tian Hua (2004) explored the bacteriostasis activity of a compound structurally related to 2-[(3-Fluorobenzyl)thio]ethanol. Their research suggests the potential of such compounds in developing new antibacterial agents (Huang Suo-yi & Tian Hua, 2004).

5. Detection of Metabolic Fate in Biological Systems

Blackledge et al. (2003) studied the metabolic fate of fluorobenzyl alcohols in rats, detecting various metabolites. This research provides valuable information on the biological interactions and transformations of compounds like 2-[(3-Fluorobenzyl)thio]ethanol (Blackledge, Nicholson, & Wilson, 2003).

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHAPQOGPSLSLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509657 |

Source

|

| Record name | 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Fluorobenzyl)thio]ethanol | |

CAS RN |

85582-62-3 |

Source

|

| Record name | 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)